molecular formula C8H5LiS B3250888 lithium;2-phenylethynethiolate CAS No. 20568-13-2

lithium;2-phenylethynethiolate

Cat. No.: B3250888
CAS No.: 20568-13-2
M. Wt: 140.2 g/mol
InChI Key: LTQHJAONHSVHSP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium;2-phenylethynethiolate is an organolithium compound characterized by the presence of a lithium atom bonded to a 2-phenylethynethiolate group

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium;2-phenylethynethiolate can be synthesized through the reaction of lithium acetylide with phenylthiol. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:

LiC2H+PhSHLiC2PhS\text{LiC}_2\text{H} + \text{PhSH} \rightarrow \text{LiC}_2\text{PhS} LiC2​H+PhSH→LiC2​PhS

where LiC₂H is lithium acetylide and PhSH is phenylthiol.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Lithium;2-phenylethynethiolate can undergo oxidation reactions, forming disulfides or sulfoxides depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form lithium phenylethynethiolate, which can further react with electrophiles.

    Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products:

    Oxidation: Disulfides or sulfoxides.

    Reduction: Lithium phenylethynethiolate.

    Substitution: Various substituted phenylethynethiolate derivatives.

Scientific Research Applications

Lithium;2-phenylethynethiolate has several applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industrial Applications: The compound is investigated for its use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which lithium;2-phenylethynethiolate exerts its effects involves the interaction of the lithium atom with various molecular targets. The lithium ion can mimic magnesium ions in biological systems, affecting enzyme activity and cellular signaling pathways. The phenylethynethiolate group can participate in nucleophilic attacks, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

    Lithium acetylide: Similar in structure but lacks the phenylthiolate group.

    Phenylethynethiol: Contains the phenylethynethiolate group but lacks the lithium atom.

    Organolithium reagents: Such as butyllithium and phenyllithium, which are used in similar synthetic applications.

Uniqueness: Lithium;2-phenylethynethiolate is unique due to the combination of the lithium ion and the phenylethynethiolate group, which imparts distinct reactivity and stability compared to other organolithium compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

lithium;2-phenylethynethiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S.Li/c9-7-6-8-4-2-1-3-5-8;/h1-5,9H;/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQHJAONHSVHSP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CC=C(C=C1)C#C[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5LiS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
lithium;2-phenylethynethiolate
Reactant of Route 2
Reactant of Route 2
lithium;2-phenylethynethiolate
Reactant of Route 3
Reactant of Route 3
lithium;2-phenylethynethiolate
Reactant of Route 4
Reactant of Route 4
lithium;2-phenylethynethiolate
Reactant of Route 5
Reactant of Route 5
lithium;2-phenylethynethiolate
Reactant of Route 6
Reactant of Route 6
lithium;2-phenylethynethiolate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.